molecular formula C9H10N2O2S B13068640 3-Ethyl-1-methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid

3-Ethyl-1-methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid

Cat. No.: B13068640
M. Wt: 210.26 g/mol
InChI Key: LBMNDYLGVIGGNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-1-methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid is a heterocyclic compound that contains both a thieno and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1-methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of ethyl 3-methyl-1H-pyrazole-5-carboxylate with sulfur-containing reagents to form the thieno ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-1-methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

3-Ethyl-1-methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethyl-1-methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

  • 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
  • 3-Methyl-1H-pyrazole-5-carboxylic acid
  • 1-Methyl-3-trifluoromethyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid

Comparison: 3-Ethyl-1-methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid is unique due to the presence of both thieno and pyrazole rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications .

Properties

Molecular Formula

C9H10N2O2S

Molecular Weight

210.26 g/mol

IUPAC Name

3-ethyl-1-methylthieno[2,3-c]pyrazole-5-carboxylic acid

InChI

InChI=1S/C9H10N2O2S/c1-3-6-5-4-7(9(12)13)14-8(5)11(2)10-6/h4H,3H2,1-2H3,(H,12,13)

InChI Key

LBMNDYLGVIGGNH-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C2=C1C=C(S2)C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.